molecular formula C15H12N2O2 B7792173 (S)-3-phenyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

(S)-3-phenyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

Cat. No.: B7792173
M. Wt: 252.27 g/mol
InChI Key: CCYJSRLAYJMCGZ-ZDUSSCGKSA-N
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Description

(S)-3-phenyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is a chiral compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and muscle relaxant properties. This specific compound has garnered interest due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-phenyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione typically involves the cyclization of aminobenzophenones. One common method includes the use of 2-aminobenzophenone as a starting material, which undergoes cyclization in the presence of a suitable catalyst such as hexachloroplatinic acid (H2PtCl6) under mild conditions . The reaction is carried out in a solvent like acetic acid at elevated temperatures to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques. This method allows for the efficient and scalable production of benzodiazepines by utilizing a flow platform that combines various reaction steps into a single continuous process . This approach enhances the yield and purity of the final product while minimizing waste and reaction time.

Chemical Reactions Analysis

Types of Reactions: (S)-3-phenyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Various substitution reactions can introduce different functional groups at specific positions on the benzodiazepine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.

Major Products:

    Oxidation: Quinolone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzodiazepines.

Scientific Research Applications

(S)-3-phenyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-phenyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, the compound exerts its anxiolytic and anticonvulsant effects . The binding of the compound to the GABA receptor increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability.

Comparison with Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and anticonvulsant properties.

    Alprazolam: Another benzodiazepine used for its anxiolytic effects.

    Clonazepam: Known for its anticonvulsant activity.

Uniqueness: (S)-3-phenyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is unique due to its chiral nature and specific substitution pattern on the benzodiazepine ring. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

(3S)-3-phenyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-14-11-8-4-5-9-12(11)16-15(19)13(17-14)10-6-2-1-3-7-10/h1-9,13H,(H,16,19)(H,17,18)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYJSRLAYJMCGZ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2C(=O)NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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